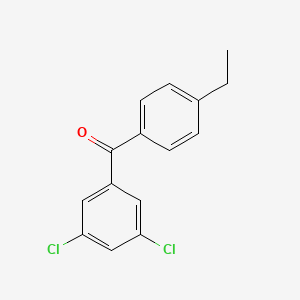

3,5-Dichloro-4'-ethylbenzophenone

Description

3,5-Dichloro-4'-ethylbenzophenone is a substituted benzophenone featuring chlorine atoms at the 3- and 5-positions of one phenyl ring and an ethyl group at the 4'-position of the second phenyl ring. Benzophenones with halogen and alkyl substituents are widely used in pharmaceuticals, agrochemicals, and materials science due to their stability and tunable reactivity .

Properties

IUPAC Name |

(3,5-dichlorophenyl)-(4-ethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-2-10-3-5-11(6-4-10)15(18)12-7-13(16)9-14(17)8-12/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEVFIPJOVECMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701240967 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951885-20-4 | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951885-20-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (3,5-dichlorophenyl)(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701240967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dichloro-4’-ethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3,5-dichlorobenzoyl chloride with 4-ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the production of 3,5-Dichloro-4’-ethylbenzophenone follows similar principles but is optimized for higher yields and purity. The process involves the careful control of reaction temperature and the use of high-purity reagents. The product is typically purified through recrystallization or distillation to achieve the desired quality.

Types of Reactions:

Oxidation: 3,5-Dichloro-4’-ethylbenzophenone can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or other reduced products.

Substitution: The chlorine atoms in 3,5-Dichloro-4’-ethylbenzophenone can be substituted by nucleophiles such as amines or thiols, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Amines, thiols

Major Products Formed:

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols

Substitution: Amino or thiol-substituted derivatives

Scientific Research Applications

3,5-Dichloro-4’-ethylbenzophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: It is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-4’-ethylbenzophenone is primarily based on its ability to interact with various molecular targets. The presence of chlorine atoms and the ethyl group can influence its reactivity and binding affinity to different enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, which are crucial in its interaction with biological molecules. The exact pathways and molecular targets are subject to ongoing research.

Comparison with Similar Compounds

3,5-Dichloro-4'-fluorobenzophenone

- Structure: (3,5-Dichlorophenyl)-(4-fluorophenyl)methanone.

- Key Differences: Substituent: Fluorine (electron-withdrawing) vs. ethyl (electron-donating). The smaller fluorine atom may also reduce steric hindrance, favoring tighter crystal packing and higher melting points .

- Applications: Fluorinated benzophenones are often intermediates in drug synthesis due to their metabolic stability .

3,5-Dichloro-4'-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone

- Structure : Features a spiro-azaspiro substituent (CAS 898758-40-2).

- Key Differences :

- Substituent : A bulky spiro-azaspiro group introduces nitrogen and oxygen atoms, enhancing hydrogen-bonding capacity and solubility in aqueous media.

- Molecular Weight : Higher molecular weight (C₂₄H₂₄Cl₂N₂O₃) compared to the ethyl-substituted analog, likely affecting pharmacokinetic properties such as membrane permeability .

- Applications : Used in pharmaceutical research, particularly where target engagement requires polar interactions .

3,5-Dichloro-4'-(4-methylpiperazinomethyl)benzophenone

- Structure : Contains a methylpiperazine group (CAS 898763-30-9).

- Molecular Formula: C₁₉H₂₀Cl₂N₂O, with nitrogen atoms enabling interactions with biological targets (e.g., enzymes or receptors) .

- Applications : Likely explored in CNS drug development due to piperazine’s prevalence in neuroactive compounds .

Hydroxyacetophenone Derivatives

- Examples: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7). 1-(2-Chloro-4-hydroxy-5-methoxyphenyl)ethanone (CAS 69240-98-8).

- Key Differences: Core Structure: Acetophenone vs. benzophenone. Hydroxy and methoxy groups increase hydrogen bonding, raising melting points (e.g., 97–110°C) compared to alkyl-substituted benzophenones .

Data Table: Comparative Analysis

Research Findings and Implications

- Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) : Enhance reactivity in electrophilic substitutions and stabilize intermediates in synthesis .

- Alkyl groups (e.g., ethyl) : Increase lipophilicity, favoring applications in hydrophobic matrices (e.g., polymer stabilizers) or prolonged biological half-lives .

- Structural Geometry : Dihedral angles between aromatic rings (e.g., 48.81° in 3,5-dichlorophenyl 4-methyl benzoate) influence crystallinity and melting behavior, suggesting similar trends for ethyl-substituted analogs .

- Synthetic Routes: Friedel-Crafts acylation is common for benzophenones; substituent positioning requires careful optimization to avoid steric clashes .

Biological Activity

3,5-Dichloro-4'-ethylbenzophenone (CAS Number: 951885-20-4) is an organic compound belonging to the benzophenone family, characterized by its two aromatic rings and halogen substitutions. The compound has garnered interest in the fields of biochemistry and pharmacology due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H12Cl2O

- Molecular Weight : 279.16 g/mol

- Structure : Contains two chlorine atoms and an ethyl group attached to the benzophenone backbone.

The biological activity of 3,5-Dichloro-4'-ethylbenzophenone is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Electrophilic Aromatic Substitution : The presence of chlorine atoms enhances the compound's reactivity, allowing it to undergo electrophilic substitution reactions with nucleophiles in biological systems.

- Enzyme Interaction : It can bind to the active sites of enzymes, potentially leading to either inhibition or activation of their activity. This interaction is crucial for its role in biochemical pathways.

- Cell Signaling Modulation : The compound influences cellular signaling pathways, which can affect gene expression and metabolic processes within cells.

Biological Activities

Research has identified several biological activities associated with 3,5-Dichloro-4'-ethylbenzophenone:

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various pathogens. For instance:

- Bacterial Inhibition : It has been found effective against antibiotic-resistant strains of bacteria .

- Fungal Activity : Exhibits antifungal properties that could be beneficial in treating fungal infections.

Cytotoxic Effects

The compound's cytotoxicity varies with dosage:

- Low Doses : May promote beneficial cellular functions.

- High Doses : Can lead to toxic effects and cell death in certain cell lines.

Case Studies

- In Vitro Studies : Research demonstrated that 3,5-Dichloro-4'-ethylbenzophenone significantly inhibited the growth of several bacterial strains in laboratory settings. The minimum inhibitory concentration (MIC) values were determined for various pathogens, showcasing its potential as a therapeutic agent.

- Animal Models : In vivo studies indicated that varying doses could lead to different metabolic responses. Lower doses showed enhanced metabolic activity in liver cells, while higher doses resulted in hepatotoxicity.

Biochemical Pathways

The compound interacts with several metabolic pathways:

- Oxidative Stress Response : It may influence cellular responses to oxidative stress by modulating antioxidant enzyme activities.

- Metabolic Flux : Alters levels of key metabolites involved in energy production and biosynthesis within cells.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.